Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate involves multiple steps, typically starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Chemical Reactions Analysis
Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in drug discovery and development.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with various molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of cancer cells. The 4-chlorophenylamino group enhances its binding affinity to specific enzymes, leading to the inhibition of their activity. The thioether linkage contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Known for its antimicrobial and anticancer activities.
Benzimidazole-2-thione: Exhibits strong antioxidant properties.
N-Substituted benzimidazoles: These compounds have diverse biological activities, including antiviral and anti-inflammatory effects.
The uniqueness of Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C22H16ClN3O3S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
phenyl 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C22H16ClN3O3S/c23-15-10-12-16(13-11-15)24-20(27)14-30-21-25-18-8-4-5-9-19(18)26(21)22(28)29-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27) |
InChI Key |
KLBPROXJKQNTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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